molecular formula C7H12 B13785310 2,3-Dimethyl-1,4-pentadiene CAS No. 758-86-1

2,3-Dimethyl-1,4-pentadiene

Cat. No.: B13785310
CAS No.: 758-86-1
M. Wt: 96.17 g/mol
InChI Key: SOKHGJZTJQMHEW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C₇H₁₂ It is a type of diene, which means it contains two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-pentadiene typically involves the dehydrogenation of 2,3-dimethylpentane. This process can be catalyzed by various metal catalysts under high-temperature conditions. Another method involves the alkylation of 1,3-butadiene with isobutylene, followed by dehydrogenation.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine under UV light.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Dimethyl-1,4-pentadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-pentadiene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can undergo electrophilic addition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

    1,3-Butadiene: Another diene with two double bonds, but with a different structure.

    2,4-Hexadiene: Similar in structure but with different positioning of double bonds.

    Isoprene: A naturally occurring diene with applications in the production of synthetic rubber.

Uniqueness: 2,3-Dimethyl-1,4-pentadiene is unique due to its specific structure, which imparts distinct chemical properties

Properties

CAS No.

758-86-1

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

2,3-dimethylpenta-1,4-diene

InChI

InChI=1S/C7H12/c1-5-7(4)6(2)3/h5,7H,1-2H2,3-4H3

InChI Key

SOKHGJZTJQMHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(=C)C

Origin of Product

United States

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